molecular formula C14H17NO4S B5760972 N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Cat. No.: B5760972
M. Wt: 295.36 g/mol
InChI Key: XBIGDVBENPMPDM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a furan ring attached to a benzenesulfonamide moiety, which is further substituted with methoxy and methyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide typically involves the reaction of 2-methoxy-4,5-dimethylbenzenesulfonyl chloride with furan-2-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis can be employed to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The methoxy and methyl groups on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethyl)benzenesulfonamide
  • N-(furan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide
  • N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide

Uniqueness

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the furan ring and sulfonamide group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S/c1-10-7-13(18-3)14(8-11(10)2)20(16,17)15-9-12-5-4-6-19-12/h4-8,15H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBIGDVBENPMPDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2=CC=CO2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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